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Compound of Interest

1,4-Dioxaspiro[4.5]dec-7-en-8-
Compound Name: o
ylboronic acid

cat. No.: B1519813

An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic Acid: A Versatile
Bifunctional Building Block

Introduction

1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid is a specialized chemical reagent of significant
interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its
unique structure combines two highly valuable functionalities: a vinylboronic acid and a
protected ketone in the form of a spirocyclic acetal. This bifunctional nature allows for
sequential, controlled chemical modifications, positioning it as a powerful building block for the
synthesis of complex molecular architectures.

The vinylboronic acid moiety is primarily utilized in palladium-catalyzed cross-coupling
reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.
[1][2] The 1,4-dioxaspiro[4.5]decane core serves as a robust protecting group for a
cyclohexanone carbonyl, which can be unveiled later in a synthetic sequence to enable further
derivatization. This guide provides a comprehensive overview of the compound's properties,
synthesis, handling, and core applications, with a focus on the practical insights required by
laboratory and development professionals.

Caption: Structure of 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid.
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Physicochemical Properties and Characterization

The precise handling and application of any chemical reagent begin with a thorough
understanding of its physical and chemical properties. Boronic acids, in general, are known to
be sensitive to moisture and can undergo dehydration to form cyclic boroxine trimers. For this
reason, they are often converted into more stable boronate esters, such as pinacol esters, for
improved shelf-life and handling.[2]

Table 1: Core Properties of 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid

Property Value Reference

CAS Number 850567-90-7 [3]

Molecular Formula CsH13BOa4 [3]

Molecular Weight 184.00 g/mol [3]

Appearance ZZIF:;Ca”y an off-white to white General Observation

| Melting Point | 154-158 °C |[3] |

Table 2: Properties of the Pinacol Ester Derivative

Property Value Reference

CAS Number 680596-79-6 [4]

2-(1,4-Dioxaspiro[4.5]dec-7-
Synonym en-8-yl)-4,4,5,5-tetramethyl- [5]
1,3,2-dioxaborolane

Molecular Formula C14H23BO4
Molecular Weight 266.14 g/mol
Appearance White solid [4]

| Melting Point | 68-73 °C |[6] |
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Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the reagent. Below are
the expected spectroscopic signatures for 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid.

e 1H NMR: The proton NMR spectrum is expected to show a characteristic signal for the vinyl
proton adjacent to the boron atom in the downfield region (typically & 6.0-7.5 ppm). The four
protons of the ethylenedioxy protecting group would appear as a singlet or a complex
multiplet around 6 3.9-4.2 ppm. The remaining aliphatic protons on the cyclohexene ring
would resonate in the upfield region (& 1.5-3.0 ppm). The acidic protons of the B(OH)z group
are broad and may not always be observed, or they may exchange with residual water in the
solvent.

e 13C NMR: The carbon spectrum will display signals for the two olefinic carbons (one attached
to boron being broader and further downfield). Key signals include those for the spirocyclic
carbon (~& 108-110 ppm) and the carbons of the ethylenedioxy group (~ 64-65 ppm).

e 1B NMR: Boron-11 NMR is a definitive technique for characterizing organoboron
compounds. For a boronic acid, a broad signal is expected in the range of 6 28-34 ppm.

« Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, broad absorption band
for the O-H stretching of the B(OH)2z group (around 3200-3500 cm~1). Other key peaks
include C=C stretching for the double bond (~1620-1650 cm~1) and strong C-O stretching
bands for the acetal group (~1050-1150 cm™1).

o Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight
of the compound. Electrospray ionization (ESI) in negative mode might show the [M-H]~ ion
or adducts.

Synthesis, Handling, and Storage
Proposed Synthetic Pathway

While various suppliers offer this reagent, understanding its synthesis is valuable for
researchers. A common and logical approach to synthesize the pinacol ester derivative
involves the Miyaura borylation reaction. This pathway starts from the readily available 1,4-
cyclohexanedione.
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Proposed Synthetic Workflow
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Caption: Plausible workflow for the synthesis of the pinacol ester.

Causality in Synthesis:
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o Mono-ketal Protection: The synthesis begins with the selective protection of one ketone in
1,4-cyclohexanedione. This is a standard procedure that masks one reactive site, allowing
for selective chemistry on the other.[7]

o Triflate Formation: The remaining ketone is converted into a vinyl triflate. This is a critical
step as the triflate group is an excellent leaving group for subsequent palladium-catalyzed
cross-coupling reactions.

o Miyaura Borylation: The vinyl triflate is reacted with bis(pinacolato)diboron (Bzpinz) in the
presence of a palladium catalyst and a base to install the boronate ester group, yielding the
stable pinacol ester derivative of the target compound.[2]

Safe Handling and Storage Protocol

Boronic acids and their derivatives require careful handling to ensure user safety and maintain
chemical integrity.

Personal Protective Equipment (PPE):

o Eye Protection: Wear appropriate chemical safety goggles or a face shield as described by
OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard
EN166.[8][9]

e Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.

[8]

» Skin and Body Protection: A lab coat is mandatory. Wear appropriate protective clothing to
prevent skin exposure.[9]

Engineering Controls:

» All manipulations should be performed inside a certified chemical fume hood to avoid
inhalation of dust or vapors.[3][10]

» Facilities should be equipped with an eyewash station and a safety shower.[8]

First Aid Measures:
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o Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,
occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

» Skin Contact: Remove contaminated clothing and wash the exposed area thoroughly with
soap and water. If irritation develops, seek medical attention.[8][11]

 Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek
immediate medical attention.[8]

 Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water
and drink 2-4 cupfuls of water. Seek immediate medical attention.[8]

Storage:

o Store in a tightly closed container in a cool, dry place.[8][10] Recommended storage
temperature is often refrigerated (2-8°C).[6]

e The compound can be hygroscopic. Store under an inert atmosphere (e.g., nitrogen or
argon) to prevent degradation and boroxine formation.[8][10]

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The premier application of 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid is as a nucleophilic
partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one
of the most powerful and versatile methods for forming C(sp?)-C(sp?) bonds.[2]

Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally
accepted mechanism involves three key steps:

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of
the electrophilic partner (R*-X), forming a Pd(ll) complex.

e Transmetalation: The organoborane (R?-B(OH)2) is activated by a base to form a more
nucleophilic borate species [R?-B(OH)s]~. This species then transfers its organic group (R?)
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BENGHE

to the Pd(Il) complex, displacing the halide.[1] This is often the rate-determining step.

+ Reductive Elimination: The two organic fragments (R* and R?) on the Pd(ll) center couple
and are eliminated from the metal, forming the new C-C bond (R*-R?) and regenerating the

active Pd(0) catalyst.
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Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Generic Experimental Protocol

This protocol provides a representative procedure for coupling the pinacol ester of 1,4-

Dioxaspiro[4.5]dec-7-en-8-ylboronic acid with a generic aryl bromide.

Materials:

e Aryl bromide (1.0 eq)

7/10 Tech Support
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1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid pinacol ester (1.2 eq)
Palladium catalyst (e.g., Pd(PPhs)a4, 2-5 mol%)

Base (e.g., K2COs, 2.0-3.0 eq)

Solvent (e.g., 1,4-Dioxane or Toluene)

Water

Procedure:

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux
condenser, add the aryl bromide, the boronate ester, and the base.

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen).
Repeat this cycle three times to ensure an oxygen-free environment. Rationale: The Pd(0)
catalyst is sensitive to oxygen and can be deactivated through oxidation.

Solvent and Catalyst Addition: Add the solvent (e.g., dioxane) and water (typically a 4:1 to
10:1 ratio of organic solvent to water) via syringe. Degas the solvent mixture by bubbling the
inert gas through it for 15-20 minutes. Rationale: The aqueous phase is crucial for dissolving
the inorganic base and facilitating the formation of the active borate species.

Catalyst Introduction: Add the palladium catalyst to the flask under a positive flow of inert
gas.

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir
until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl
acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate
or magnesium sulfate.

Purification: Filter the drying agent and concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired
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coupled product.

Synthetic Utility: The Masked Carbonyl

A key advantage of this reagent is that the spiroketal is a stable protecting group that can be
easily removed post-coupling. Treatment of the Suzuki product with a mild aqueous acid (e.qg.,
HCI, acetic acid) efficiently hydrolyzes the acetal, revealing the ketone functionality. This allows
for a two-stage synthetic strategy: first, construct a complex carbon skeleton via the Suzuki
reaction, and second, elaborate the molecule further via ketone chemistry (e.g., Wittig
reactions, reductions, reductive aminations).

Conclusion

1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid and its more stable pinacol ester derivative are
highly valuable and versatile reagents in modern organic synthesis. The combination of a
reactive vinylboron moiety for robust C-C bond formation and a masked ketone for subsequent
functionalization provides a powerful tool for drug development professionals and academic
researchers. A thorough understanding of its properties, handling requirements, and the
mechanics of its application in Suzuki-Miyaura coupling is essential for leveraging its full
synthetic potential in the creation of novel and complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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